

# Total Synthesis Strategies for Sannamycin C Analogues: Application Notes and Protocols

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## Compound of Interest

Compound Name: Sannamycin C

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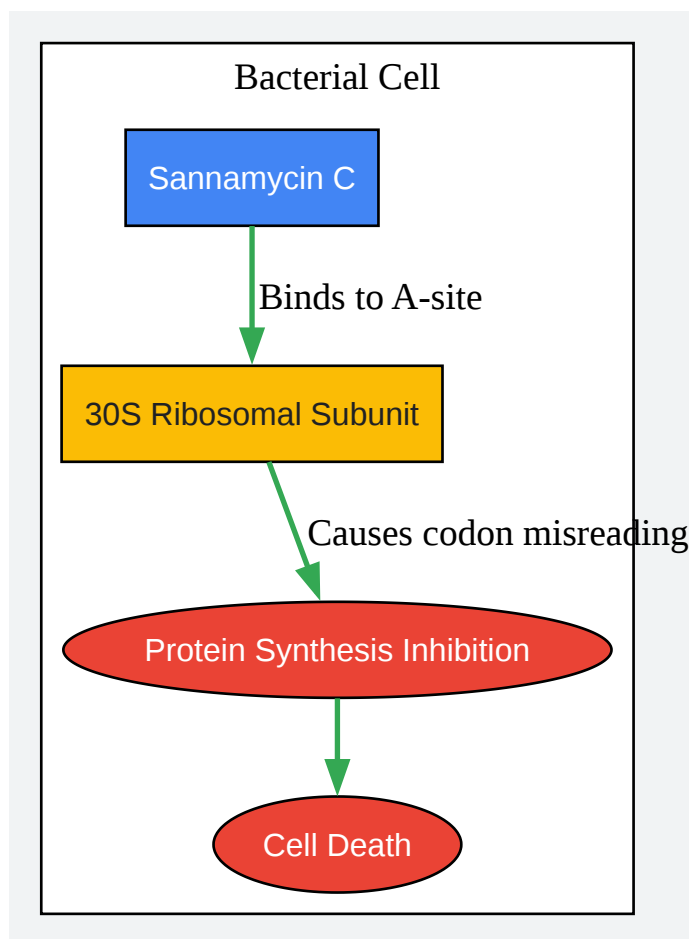
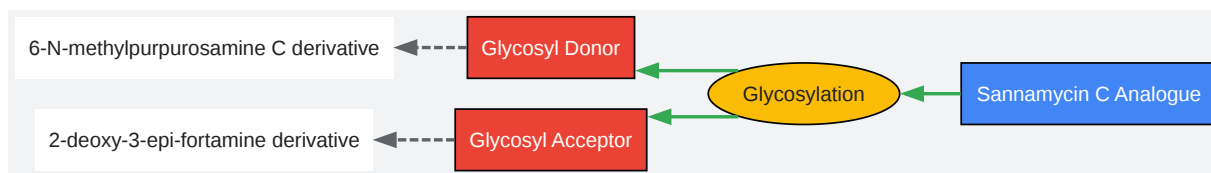
This document provides detailed application notes and protocols for the total synthesis of **Sannamycin C** analogues, a class of aminoglycoside antibiotics with potential for development against various bacterial pathogens. The strategies outlined are based on modern synthetic methodologies, including enantioselective synthesis of key building blocks and stereoselective glycosylation reactions.

## Introduction

**Sannamycin C** is an aminoglycoside antibiotic characterized by a pseudodisaccharide structure composed of a 6-N-methylpurpurosamine C moiety glycosidically linked to a 2-deoxy-3-epi-fortamine core.<sup>[1]</sup> The development of synthetic routes to **Sannamycin C** and its analogues is crucial for structure-activity relationship (SAR) studies and the generation of novel antibiotic candidates with improved efficacy and reduced toxicity. This document outlines a convergent total synthesis strategy, detailing the preparation of key precursors and their subsequent coupling to afford the target analogues.

## Retrosynthetic Analysis and Strategy

The total synthesis of **Sannamycin C** analogues can be approached through a convergent strategy, disconnecting the molecule at the glycosidic linkage. This retrosynthetic analysis yields two key building blocks: a suitably protected 6-N-methylpurpurosamine C glycosyl donor and a 2-deoxy-3-epi-fortamine glycosyl acceptor.



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## References

- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
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